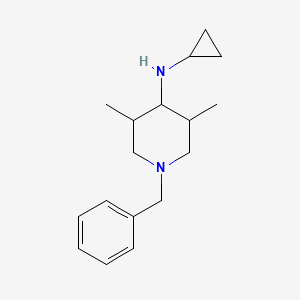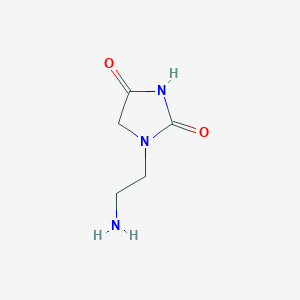
1-(2-Aminoethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Imidazolidinedione, 1-(2-aminoethyl)- is a heterocyclic organic compound that belongs to the imidazolidinedione family This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-imidazolidinedione, 1-(2-aminoethyl)- typically involves the reaction of ethylenediamine with carbon dioxide or phosgene under controlled conditions. One common method is the cyclization of N-(2-aminoethyl)urea, which can be prepared by reacting ethylenediamine with urea. The reaction is usually carried out in the presence of a catalyst such as γ-Al2O3 at elevated temperatures (around 250°C) in supercritical CO2 .
Industrial Production Methods
Industrial production of 2,4-imidazolidinedione, 1-(2-aminoethyl)- often employs continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like ceria-based materials has been reported to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Imidazolidinedione, 1-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazolidinones, amine derivatives, and various functionalized imidazolidinediones .
Aplicaciones Científicas De Investigación
2,4-Imidazolidinedione, 1-(2-aminoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 2,4-imidazolidinedione, 1-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2-thione: Exhibits similar biological activities but contains a sulfur atom in place of one of the carbonyl groups.
Imidazole-2-thione: Another related compound with a sulfur atom, known for its antimicrobial and antifungal properties.
Uniqueness
2,4-Imidazolidinedione, 1-(2-aminoethyl)- is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C5H9N3O2 |
|---|---|
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10) |
Clave InChI |
WWOOGWNXZBZSSO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(=O)N1CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


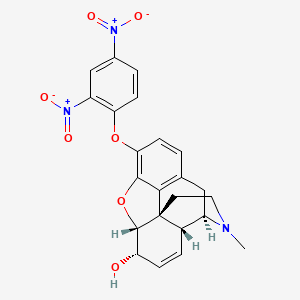
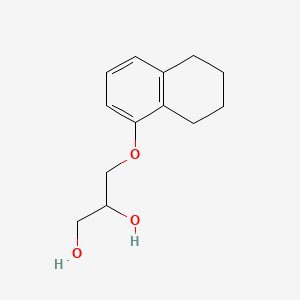
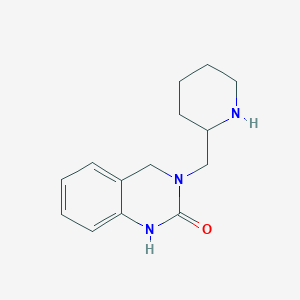
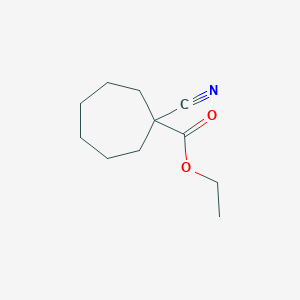

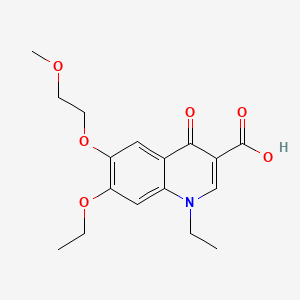
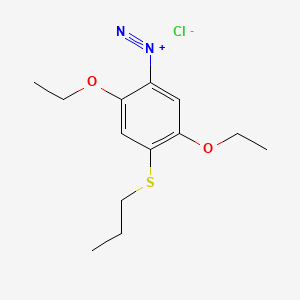
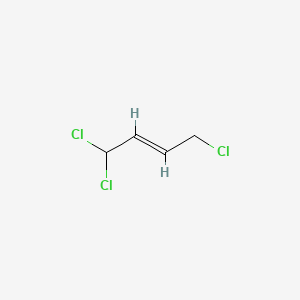
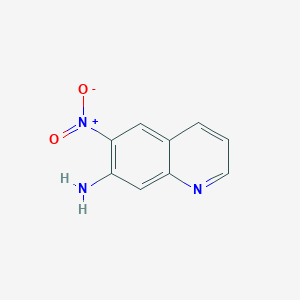
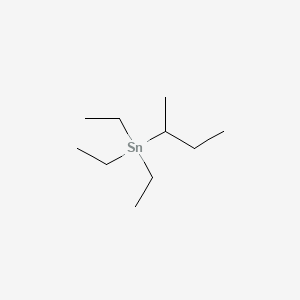
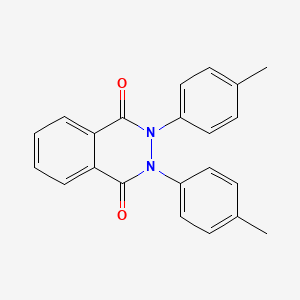

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
